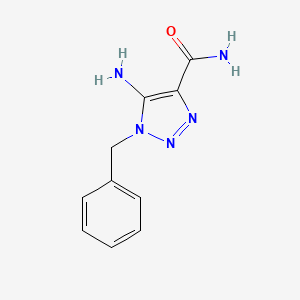

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJTSUTONSWEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279955 |

Source

|

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-08-9 |

Source

|

| Record name | 4342-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of a key intermediate, benzyl azide, via a nucleophilic substitution reaction. The second step is a Dimroth rearrangement, a base-catalyzed [3+2] cycloaddition reaction between the benzyl azide and 2-cyanoacetamide to form the final triazole product.

Experimental Protocols

Step 1: Synthesis of Benzyl Azide

This protocol outlines the synthesis of the benzyl azide intermediate from benzyl bromide.

Workflow:

Methodology:

-

In a round-bottom flask, dissolve benzyl bromide in dimethyl sulfoxide (DMSO).

-

To this solution, carefully add sodium azide.

-

Stir the reaction mixture vigorously at ambient temperature overnight.

-

After the reaction is complete, quench the reaction by the slow addition of water. Note: This may be an exothermic process.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide as a clear oil.

Step 2: Synthesis of this compound

This protocol describes the cycloaddition reaction to form the final product.

Workflow:

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-cyanoacetamide in ethanol.

-

Carefully add sodium methoxide to the suspension.

-

Heat the mixture to reflux for approximately 15 minutes.

-

Cool the mixture slightly and add benzyl azide.

-

Heat the reaction mixture to reflux for 2 hours.

-

After the reaction is complete, cool the mixture to ambient temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Reactant and Product Information

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |

| Benzyl Bromide | C₇H₇Br | 171.04 | Starting Material |

| Sodium Azide | NaN₃ | 65.01 | Reagent |

| Benzyl Azide | C₇H₇N₃ | 133.15 | Intermediate |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | Reagent |

| Sodium Methoxide | CH₃NaO | 54.02 | Base Catalyst |

| This compound | C₁₀H₁₁N₅O | 217.23 | Final Product |

Physical and Spectroscopic Data of Benzyl Azide

| Property | Data |

| Appearance | Clear oil |

| ¹H NMR (CDCl₃) | δ 7.42-7.32 (m, 5H, Ar-H), 4.35 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 135.4 (Ar-C), 128.9 (Ar-CH), 128.3 (Ar-CH), 128.2 (Ar-CH), 54.8 (CH₂) |

| IR (cm⁻¹) | 2090 (s, N₃ stretch) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₅O |

| Molecular Weight | 217.23 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 4342-08-9 |

Note: Specific yield and melting point for the final product may vary depending on the reaction scale and purification efficiency. Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the final product are available in chemical databases such as PubChem and the NIST WebBook.[1][2]

References

An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, synthesis, reactivity, and its role as a modulator of the bacterial SOS response.

Core Chemical Properties

This compound is a white to off-white solid. Its core structure features a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. This ring is substituted with an amino group at the 5-position, a carboxamide group at the 4-position, and a benzyl group at the 1-position nitrogen.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₅O | PubChem[1] |

| Molecular Weight | 217.23 g/mol | PubChem[1] |

| CAS Number | 4342-08-9 | NIST WebBook[2] |

| Appearance | White to off-white solid | --- |

| Melting Point | Predicted: 183.57 °C | Chemchart |

| Water Solubility | Predicted: 297.6 mg/L | Chemchart |

| LogP (predicted) | 0.7 | PubChem[1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and efficient method involves the cycloaddition of an azide with an α-cyano amide.

Representative Experimental Protocol: Synthesis of a 5-Amino-1-substituted-1H-1,2,3-triazole-4-carboxamide

This protocol is adapted from the synthesis of analogous compounds and illustrates a general procedure.

Materials:

-

Benzyl azide

-

2-Cyanoacetamide

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, 2-cyanoacetamide is added, and the mixture is stirred until a clear solution is obtained.

-

Benzyl azide is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is relatively stable. The amino group can undergo typical reactions of primary amines, such as acylation and alkylation, allowing for the synthesis of a diverse library of derivatives. The carboxamide group can be hydrolyzed under acidic or basic conditions. The triazole ring is generally resistant to oxidation and reduction under standard conditions.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino and amide groups) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1660 | C=O stretching (amide I) |

| ~1600 | N-H bending (amino and amide II) |

| 1500-1400 | C=C stretching (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

-

δ 7.2-7.4 ppm: Multiplet, corresponding to the protons of the benzyl group's phenyl ring.

-

δ 5.5 ppm: Singlet, corresponding to the two protons of the benzylic methylene (-CH₂-) group.

-

δ 7.0-7.5 ppm (broad): Two singlets, corresponding to the two protons of the primary amide (-CONH₂).

-

δ 5.0-6.0 ppm (broad): Singlet, corresponding to the two protons of the primary amino (-NH₂) group.

¹³C NMR (Expected Chemical Shifts):

-

δ 160-165 ppm: Carbonyl carbon of the amide.

-

δ 140-150 ppm: Carbons of the triazole ring.

-

δ 127-135 ppm: Carbons of the benzyl group's phenyl ring.

-

δ 50-55 ppm: Benzylic methylene carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 217, corresponding to its molecular weight.[1] Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the carboxamide moiety.

Biological Activity and Mechanism of Action

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold have shown promising activity as inhibitors of the bacterial SOS response, a critical pathway for DNA repair and the development of antibiotic resistance.

Inhibition of the Bacterial SOS Response

The bacterial SOS response is a complex signaling pathway that is activated in response to DNA damage. A key event in this pathway is the autocatalytic cleavage of the LexA repressor protein, which is facilitated by the RecA protein. This cleavage leads to the derepression of a multitude of genes involved in DNA repair, some of which are error-prone and can lead to mutations and antibiotic resistance.

This compound and its analogs are believed to inhibit the SOS response by preventing the RecA-mediated cleavage of LexA. By doing so, they maintain the repression of the SOS genes, thereby sensitizing bacteria to DNA-damaging antibiotics and reducing the likelihood of resistance development.

Signaling Pathway Diagram

The following diagram illustrates the bacterial SOS response and the point of inhibition by this compound.

Experimental Workflow for Assessing SOS Inhibition

A common method to evaluate the inhibitory activity of compounds on the SOS response is a cell-based reporter assay.

Conclusion

This compound is a molecule of significant interest due to its potential as an inhibitor of the bacterial SOS response. Its chemical properties, including a stable and synthetically accessible scaffold, make it an attractive starting point for the development of novel antibacterial adjuvants. Further research into the structure-activity relationships of this class of compounds could lead to the development of potent agents that can enhance the efficacy of existing antibiotics and combat the growing threat of antimicrobial resistance. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in this endeavor.

References

A Technical Guide to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a molecule of significant interest within the broader class of 5-amino-1,2,3-triazole-4-carboxamide (ATC) compounds. This document consolidates available data on its chemical and physical properties, provides a likely synthetic route, and discusses its potential biological activities based on studies of closely related analogs.

Core Compound Properties

This compound is a small molecule with the chemical formula C₁₀H₁₁N₅O.[1] Its structure, featuring a 1,2,3-triazole ring, is a recognized pharmacophore with considerable potential in antimicrobial and anticancer research.[2][3]

Physicochemical and Computed Data

The following tables summarize the key physicochemical and computed properties of this compound, primarily sourced from its PubChem entry.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₅O | PubChem[1] |

| Molecular Weight | 217.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4342-08-9 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | PubChem[1] |

| InChI Key | SPSJTSUTONSWEX-UHFFFAOYSA-N | PubChem[1] |

| Computed Property | Value | Source |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 217.09635999 | PubChem[1] |

| Topological Polar Surface Area | 99.8 Ų | PubChem[1] |

| Boiling Point (Predicted) | 437.85 °C | Chemchart[4] |

| Density (Predicted) | 1.41 g/cm³ | Chemchart[4] |

| Water Solubility (Predicted) | 596070 mg/L | Chemchart[4] |

Synthesis and Experimental Protocols

General Synthetic Protocol

A likely synthetic pathway for this compound is outlined below, adapted from procedures for analogous compounds.[5][6] This method involves the reaction of benzyl azide with 2-cyanoacetamide in the presence of a base.

Step 1: Preparation of Benzyl Azide

Benzyl azide can be prepared from benzyl bromide and sodium azide in a suitable solvent like aqueous acetone. The reaction is typically stirred at room temperature overnight.

Step 2: Cycloaddition Reaction

The core triazole ring is formed through a [3+2] cycloaddition reaction.

-

To a solution of sodium ethoxide in ethanol, 2-cyanoacetamide is added, and the mixture is stirred.

-

Benzyl azide is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours.

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

The following diagram illustrates the likely synthetic workflow.

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has been identified as a promising framework in drug discovery, with demonstrated activity against various pathogens.[5][7] While specific biological data for the 1-benzyl derivative is limited, research on analogous compounds provides strong indications of its potential therapeutic applications and mechanisms of action.

Anti-parasitic Activity

A significant body of research has focused on the optimization of the ATC series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][7][8] Phenotypic high-content screening identified the ATC core as a potent inhibitor of the intracellular parasite in infected VERO cells.[5][7] Optimization of the scaffold has led to compounds with improved potency, aqueous solubility, and metabolic stability.[5][7]

Inhibition of the Bacterial SOS Response

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold have been investigated as inhibitors of the bacterial SOS response.[2] This DNA repair network is a key driver of acquired antibiotic resistance.[2] These compounds, termed DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), function by disrupting the interaction between the SOS regulatory proteins RecA and LexA.[2] By inhibiting the RecA-mediated auto-proteolysis of LexA, these molecules help to suppress the emergence of resistance to conventional antibiotics.[2]

The following diagram illustrates the generalized signaling pathway of the bacterial SOS response and the likely point of intervention for ATC compounds.

Caption: Inhibition of the bacterial SOS response by ATC compounds.

Conclusion

This compound is a compound with significant potential, stemming from the established biological activity of its core scaffold. While further research is needed to fully elucidate the specific activities and mechanisms of this particular derivative, the existing data on analogous compounds provides a strong foundation for its further investigation as a potential therapeutic agent, particularly in the areas of anti-parasitic and antibacterial drug development. The synthetic accessibility of this compound class further enhances its attractiveness for medicinal chemistry programs.

References

- 1. This compound | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4342-08-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (4342-08-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 4342-08-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. The information presented is intended to support research and development efforts in the pursuit of novel therapeutic agents.

Core Properties

This compound is a triazole derivative with the molecular formula C₁₀H₁₁N₅O.[1] Its core structure is characterized by a 1,2,3-triazole ring substituted with an amino group, a carboxamide group, and a benzyl group. This compound is also known by other synonyms such as 5-amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamide.[1]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for guiding formulation and analytical method development.

| Property | Value | Source |

| CAS Number | 4342-08-9 | [1] |

| Molecular Formula | C₁₀H₁₁N₅O | [1] |

| Molecular Weight | 217.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | [1] |

| InChI Key | SPSJTSUTONSWEX-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| Topological Polar Surface Area | 111 Ų | [1] |

| LogP (XLogP3) | 0.7 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established chemical pathway involving the cycloaddition of an azide with a cyanoacetamide derivative. This approach offers a versatile and efficient route to this class of compounds.

General Synthesis Workflow

The overall synthetic strategy involves a base-mediated cyclization reaction. The key steps are outlined below.

Detailed Experimental Protocol

This protocol is adapted from generalized procedures for the synthesis of similar 5-amino-1,2,3-triazole-4-carboxamide derivatives.[2]

Materials:

-

Benzyl azide

-

2-Cyanoacetamide

-

Sodium ethoxide (or another suitable base)

-

Ethanol (or a suitable solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-cyanoacetamide in anhydrous ethanol.

-

Base Addition: To this suspension, add a stoichiometric equivalent of sodium ethoxide. The mixture is typically stirred at room temperature until the base fully dissolves.

-

Azide Addition: Add benzyl azide to the reaction mixture.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Biological Activity and Potential Applications

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities. Research has primarily focused on its potential as an antimicrobial and antiparasitic agent.

Inhibition of the Bacterial SOS Response

One of the notable biological activities of this scaffold is its ability to inhibit the bacterial SOS response, a crucial DNA repair system in bacteria that is often implicated in the development of antibiotic resistance.[3] Compounds with this core structure have been identified as inhibitors of the RecA protein, a key player in the SOS pathway. By inhibiting RecA-mediated autoproteolysis of the LexA repressor, these compounds can prevent the induction of SOS genes, thereby sensitizing bacteria to DNA-damaging antibiotics.[3]

Anti-Trypanosomal Activity

Derivatives of the 5-amino-1,2,3-triazole-4-carboxamide scaffold have also been investigated for their activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[2][4] Phenotypic screening has identified compounds within this class that exhibit potent anti-trypanosomal activity.[2] While the exact mechanism of action against T. cruzi is still under investigation, it is believed to be distinct from that of currently used drugs.[4] The optimization of this scaffold is an active area of research for the development of new treatments for this neglected tropical disease.

Conclusion

This compound (CAS 4342-08-9) and its analogues represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and diverse biological activities, particularly as antimicrobial and antiparasitic agents, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to facilitate these research endeavors and contribute to the advancement of novel therapeutics.

References

- 1. This compound | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

structure elucidation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Introduction

This compound is a heterocyclic compound belonging to the triazole family. Compounds with this scaffold have garnered interest in medicinal chemistry.[1] Accurate structure elucidation is a critical first step in understanding its chemical properties and potential biological activity. This guide provides a detailed overview of the analytical techniques and data interpretation used to confirm the molecular structure of this compound, intended for researchers and professionals in the field of drug development.

The IUPAC name for this compound is this compound, and its molecular formula is C₁₀H₁₁N₅O.[2] The molecular weight is approximately 217.23 g/mol .[2]

Spectroscopic Data Analysis

The structure of this compound can be determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are summarized below. These assignments are based on the known effects of the functional groups and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzyl CH₂ | ~5.5-5.7 | Singlet | 2H |

| Phenyl H | ~7.2-7.4 | Multiplet | 5H |

| Amine NH₂ | Variable | Broad Singlet | 2H |

| Carboxamide NH₂ | Variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Benzyl CH₂ | ~53-55 |

| Phenyl C (quaternary) | ~135-137 |

| Phenyl CH | ~127-129 |

| Triazole C4 | ~120-125 |

| Triazole C5 | ~145-150 |

| Carboxamide C=O | ~160-165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The NIST WebBook provides access to the IR spectrum for this compound.[3]

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3100 - 3500 (broad) |

| Amide (N-H) | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide C=O | Stretching | ~1650 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N-H | Bending | 1550 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Mass Spectrometry Data

| Ion | m/z (expected) | Description |

| [M]⁺ | 217.10 | Molecular Ion |

| [M-CONH₂]⁺ | 173.10 | Loss of carboxamide group |

| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |

X-ray Crystallography

The most definitive evidence for the structure of this compound comes from single-crystal X-ray diffraction. A crystal structure for this compound is available in the Crystallography Open Database (COD) under the number 7036388.[2] This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

Synthesis Overview

The synthesis of 1-substituted 5-amino-1H-1,2,3-triazole-4-carboxamides often involves a base-promoted cyclization reaction. A common route is the reaction of an azide (in this case, benzyl azide) with a cyanoacetamide derivative. This synthetic pathway provides strong corroborative evidence for the final structure.

Caption: Synthetic pathway for the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][4][5] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.[6] This allows for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula.

X-ray Crystallography

A single crystal of suitable quality is mounted on a diffractometer. Data is collected at a specific temperature, often low temperature, using Mo Kα or Cu Kα radiation. The structure is then solved and refined using specialized software.[7][8]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression from preliminary analysis to definitive confirmation.

Caption: Workflow for structure elucidation.

Conclusion

The structure of this compound is unequivocally established through the combined application of modern analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. Ultimately, single-crystal X-ray crystallography provides unambiguous proof of the atomic connectivity and three-dimensional structure. This comprehensive analysis is fundamental for any further investigation into the chemical and pharmacological properties of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-[1,2,3]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Azide-Alkyne Cycloaddition for Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, moieties of significant interest in medicinal chemistry, chemical biology, and materials science.[1] This guide provides a comprehensive technical overview of the two primary modalities of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It details their mechanisms, offers a quantitative comparison, presents standardized experimental protocols, and illustrates key workflows and concepts through diagrams.

Core Principles and Mechanisms

The formation of 1,2,3-triazoles from azides and alkynes is a thermodynamically favorable process. However, the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[1] The development of catalyzed and strain-promoted variants has overcome these limitations, providing rapid, selective, and high-yielding routes to triazole synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1] This reaction boasts a remarkable rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[1] The mechanism, which involves a copper(I) catalyst, proceeds through a series of steps involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product. The use of a Cu(II) salt in conjunction with a reducing agent, such as sodium ascorbate, is a common method for generating the active Cu(I) species in situ.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] This reaction utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to occur.[2] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster kinetics.[3]

Quantitative Data Presentation

A key consideration in choosing between CuAAC and SPAAC is the trade-off between reaction kinetics and biocompatibility. The following tables provide a quantitative comparison to aid in this selection.

Reaction Kinetics: CuAAC vs. SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity (can be mitigated with ligands)[2] | High, suitable for in vivo applications[2] |

| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹[4] | 0.012 - 1.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[5] |

| Typical Reactants | Terminal alkynes and azides | Strained cyclooctynes (e.g., BCN, DBCO) and azides |

| Regioselectivity | High, exclusively 1,4-disubstituted triazole[1] | Can produce a mixture of regioisomers |

Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.012 - 0.024[5] |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.90[5] |

| DIBO | DIBO | 0.17[6] |

| DIFO | DIFO | 0.076[6] |

| BARAC | BARAC | Higher than DBCO[7] |

Representative Yields for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

| Alkyne | Azide | Catalyst/Ligand | Solvent | Temp. | Time | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | - | 73 | [8] |

| Propargylated Carvacrol | Ethyl 2-azidoacetate | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 2.5 h | 80 | [9] |

| Propargylated Thymol | Ethyl 2-azidoacetate | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 2.3 h | 60 | [9] |

| Propargylated Eugenol | Ethyl 2-azidoacetate | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 2.0 h | 75 | [9] |

| Propargylated Vanillin | Ethyl 2-azidoacetate | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 3.0 h | 50 | [9] |

| Phenylacetylene | Phenyl Azide | CuCl₂/Eosin Y | H₂O | RT (Green LED) | 4 h | 95 | [10] |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

-

Terminal alkyne

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

-

Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[9]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[11]

General Protocol for SPAAC Bioconjugation to a Protein

Materials:

-

Azide-modified protein in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Cyclooctyne-functionalized molecule (e.g., DBCO-dye) dissolved in DMSO

-

Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

-

Reactant Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 10-50 µM. Prepare a stock solution of the cyclooctyne-functionalized molecule in DMSO (e.g., 1-10 mM).

-

Conjugation: To the protein solution, add a 5- to 20-fold molar excess of the cyclooctyne stock solution. Ensure the final concentration of DMSO is below 10% to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For less reactive cyclooctynes or lower concentrations, incubation can be extended to overnight at 4°C.

-

Purification: Remove the excess unreacted cyclooctyne-functionalized molecule by size-exclusion chromatography or dialysis against the appropriate buffer.

-

Analysis: Analyze the labeled protein using methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry to confirm conjugation and determine the degree of labeling.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of azide-alkyne cycloaddition reactions.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for bioconjugation via azide-alkyne cycloaddition.

Caption: Application of CuAAC in fragment-based drug discovery and lead optimization.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for the synthesis, and an exploration of the potential biological significance of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, which has been identified as a novel and promising scaffold in the search for new therapeutic agents, particularly against Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi.[1][2][3]

Physicochemical Properties

Basic chemical and physical properties of the compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₅O | [4] |

| Molecular Weight | 217.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 4342-08-9 | [4] |

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~7.20 (broad s) | Singlet | 2H | -NH₂ (amino) |

| ~6.80 (broad s) | Singlet | 2H | -CONH₂ (carboxamide) |

| ~5.50 | Singlet | 2H | -CH₂- (benzyl) |

Note: Solvent is unspecified in the database; shifts may vary depending on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (carboxamide) |

| ~148 | C5 (triazole ring) |

| ~136 | C-ipso (phenyl) |

| ~129 | C-para/ortho (phenyl) |

| ~128 | C-meta (phenyl) |

| ~119 | C4 (triazole ring) |

| ~52 | -CH₂- (benzyl) |

Note: Data is based on predicted and database spectra and may require experimental verification.[4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.[4]

Table 3: Mass Spectrometry Data

| m/z | Ion | Method |

| 217 | [M]⁺ | GC-MS |

| 91 | [C₇H₇]⁺ | GC-MS |

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic functional group vibrations.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amino and amide) |

| ~3030 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) / C=C stretching (aromatic) |

| ~1495, 1455 | Medium | C=C stretching (aromatic) |

Experimental Protocols

The following section details a representative protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of this class of compounds.[1][2]

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Reaction: One-pot azide-nitrile cycloaddition.

Materials:

-

Benzyl azide

-

2-Cyanoacetamide

-

Sodium ethoxide (or other suitable base)

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine solution

Procedure:

-

A solution of sodium ethoxide (1.1 equivalents) is prepared in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

2-Cyanoacetamide (1.0 equivalent) is added portion-wise to the stirred solution of sodium ethoxide, maintaining the temperature at 0 °C.

-

After stirring for 15-20 minutes, a solution of benzyl azide (1.0 equivalent) in a minimum amount of anhydrous ethanol is added dropwise to the reaction mixture.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 78 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is re-dissolved in ethyl acetate and washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Biological Context and Potential Mechanism of Action

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been identified as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[2] While the exact molecular target of this specific compound is not definitively established, several mechanisms have been proposed for triazole-based compounds against this parasite.[9]

Caption: Potential mechanisms of action against T. cruzi.

The diagram illustrates three potential enzymatic targets within the T. cruzi parasite:

-

Cruzain: A key cysteine protease involved in parasite survival and replication.[9]

-

Sterol 14α-demethylase (CYP51): An essential enzyme in the biosynthesis of ergosterol, a vital component of the parasite's cell membrane.[9]

-

Trans-sialidase: A surface enzyme that plays a critical role in host cell invasion and evasion of the host immune system.[9]

Inhibition of these targets by this compound could lead to the disruption of essential biological processes, ultimately resulting in parasite death.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, particularly for the development of new anti-parasitic agents. This guide provides the essential spectroscopic data and a reliable synthetic protocol to aid researchers in its synthesis and characterization. The exploration of its potential mechanisms of action highlights promising avenues for future drug development efforts targeting neglected tropical diseases like Chagas' disease.

References

- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction | MDPI [mdpi.com]

- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 1,2,3-Triazole-4-Carboxamides

For Immediate Release

In the landscape of modern medicinal chemistry, the 1,2,3-triazole-4-carboxamide core has emerged as a "privileged scaffold," a molecular framework consistently found in compounds with significant biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this versatile core. The guide consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

The 1,2,3-triazole ring, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a stable and synthetically accessible backbone for creating diverse chemical libraries.[1][2] The carboxamide linkage provides a crucial point for introducing various substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological target interactions. This combination has led to the development of compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3][4][5]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of 1,2,3-triazole-4-carboxamide derivatives. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those in the National Cancer Institute's 60-cell line panel (NCI-60).[3]

Several studies have identified potent derivatives with significant growth inhibition against leukemia, melanoma, non-small cell lung, central nervous system (CNS), ovarian, renal, and breast cancer cell lines.[3] For instance, certain 5-amino-1-p-tolyl-1H-[3][6][7]triazole-4-carboxylic acid amides have shown noteworthy activity.[3] Molecular docking studies suggest that these compounds may exert their effects by interacting with key cancer-related targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complexes.[8]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-triazole-4-carboxamide derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the structure-activity relationships (SAR) within this class of compounds.

| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |

| 5j | 4-Chlorophenyl | 3,4-Dimethoxyphenyl | HeLa | 1.23 | [8] |

| PANC-1 | 2.15 | [8] | |||

| HCT-116 | 1.87 | [8] | |||

| A-549 | 2.54 | [8] | |||

| 5i | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | HeLa | 2.56 | [8] |

| PANC-1 | 3.12 | [8] | |||

| HCT-116 | 2.98 | [8] | |||

| A-549 | 3.45 | [8] | |||

| 5m | 4-Nitrophenyl | 3,4-Dimethoxyphenyl | HeLa | 1.98 | [8] |

| PANC-1 | 2.87 | [8] | |||

| HCT-116 | 2.45 | [8] | |||

| A-549 | 3.11 | [8] | |||

| 5f | 4-Fluorophenyl | 3,4-Dimethoxyphenyl | HeLa | 3.12 | [8] |

| PANC-1 | 4.02 | [8] | |||

| HCT-116 | 3.56 | [8] | |||

| A-549 | 4.21 | [8] |

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, 1,2,3-triazole-4-carboxamides have demonstrated a range of other important biological activities.

Antimicrobial Activity: Novel derivatives have shown potential against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has exhibited significant antibacterial activity against Bacillus subtilis and Vibrio cholerae with a Minimum Inhibitory Concentration (MIC) of 59.5 µg/ml.[4] Certain benzylic 1,2,3-triazole-4-carboxamides have displayed potent fungicidal activity against clinically relevant fungal species, in some cases exceeding the efficacy of the reference drug itraconazole.[5]

Enzyme Inhibition: This scaffold has been successfully employed to design inhibitors of various enzymes. Notably, derivatives have been developed as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[9] This has significant implications for mitigating adverse drug-drug interactions. Additionally, some triazole derivatives have shown inhibitory activity against enzymes like inosine 5'-phosphate dehydrogenase, which is crucial for viral replication, highlighting their potential as antiviral agents.[10]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected 1,2,3-triazole-4-carboxamide derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3d | Rhizopus oryzae | 15.6 | [5] |

| 3e | Rhizopus oryzae | 31.2 | [5] |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [4] |

| Vibrio cholerae | 59.5 | [4] |

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,3-triazole-4-carboxamides are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[5]

CDK4/Cyclin D3 Cell Cycle Regulation: The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[11] The CDK4/Cyclin D3 complex plays a crucial role in the G1 phase, where it phosphorylates the retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for DNA replication and cell cycle progression.[12][13] In cancer, this pathway is often hyperactivated.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of the 1,2,3-triazole-4-carboxamide scaffold and for key biological assays.

General Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high yield, regioselectivity, and tolerance of a wide range of functional groups.

Materials:

-

Appropriate organic azide

-

Terminal alkyne with a carboxamide precursor (e.g., an ester)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Amine for the final carboxamide formation

-

Coupling agents (e.g., EDCI, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent for coupling (e.g., DMF)

Procedure:

-

Cycloaddition: To a solution of the organic azide and the terminal alkyne in the chosen solvent system, add a catalytic amount of copper(II) sulfate pentahydrate and an excess of sodium ascorbate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole ester by column chromatography.

-

Amide Formation: Dissolve the purified triazole ester in an anhydrous solvent.

-

Add the desired amine, coupling agents, and base.

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction and purify the final 1,2,3-triazole-4-carboxamide product by crystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[18]

Materials:

-

Microbial strains (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,2,3-triazole-4-carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate its biological activity through systematic structural modifications, has led to the identification of potent anticancer, antimicrobial, and enzyme inhibitory compounds. This guide provides a foundational resource for researchers in the field, offering insights into the synthesis, biological evaluation, and mechanisms of action of this important class of molecules. Further exploration of the chemical space around this scaffold is warranted and holds the potential to deliver next-generation therapeutics for a range of diseases.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PXR antagonists and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK4/cyclin D3 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]

- 14. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Triazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a carboxamide moiety into the triazole ring has yielded a plethora of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of novel triazole carboxamide derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Anticancer Screening

Triazole carboxamides have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][3][4]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel triazole carboxamide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Series 1: 1,2,3-Triazole Carboxamides | ||||

| 5f | HCT-116 | - | Doxorubicin | - |

| 5i | PANC-1 | - | Doxorubicin | - |

| 5j | HeLa | - | Doxorubicin | - |

| 5m | A-549 | - | Doxorubicin | - |

| Series 2: Thiazole-5-Carboxamides | ||||

| 8c | A-549 | 48% inhibition at 5 µg/mL | 5-Fluorouracil | - |

| 8f | A-549 | 40% inhibition at 5 µg/mL | 5-Fluorouracil | - |

Note: Specific IC50 values for some compounds were not available in the provided search results, but significant activity was reported.[2][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

96-well microplate

-

Human cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Triazole carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the triazole carboxamide compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug like doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: EGFR Inhibition

Several triazole carboxamide derivatives have been shown to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][4]

Antimicrobial and Antifungal Screening

Triazole carboxamides have also demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8][9][10]

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of these compounds is often determined by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound |

| Series 3: 1H-1,2,3-Triazole Derivatives of Metronidazole | ||||

| 5b | Various bacteria & fungi | Not specified | Potent | Metronidazole |

| 5c | Various bacteria & fungi | Not specified | Potent | Metronidazole |

| 5e | Various bacteria & fungi | Not specified | Potent | Metronidazole |

| 7b | Various bacteria & fungi | Not specified | Potent | Metronidazole |

| 7e | Various bacteria & fungi | Not specified | Potent | Metronidazole |

| Series 4: 1,2,4-Triazole Derivatives | ||||

| 6h | Physalospora piricola | - | 13.095 | Mefentrifluconazole (39.516) |

| 5j | Phytophthora capsici | - | 17.362 | Mefentrifluconazole (75.433) |

Note: The table presents a selection of compounds that showed significant activity.[7][9][10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11]

Materials:

-

Muller-Hinton agar plates

-

Bacterial or fungal strains

-

Sterile cork borer or pipette tips

-

Triazole carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic or antifungal)

-

Negative control (e.g., the solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the Muller-Hinton agar plates uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the triazole carboxamide solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Culture broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Triazole carboxamide compounds

-

Standard antimicrobial agent

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the triazole carboxamide compounds and the standard antimicrobial agent in the culture broth in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the microplate at the appropriate temperature and duration.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow: Antimicrobial Screening

Anti-inflammatory Screening

Certain triazole carboxamide derivatives have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).[6][11]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines.

| Compound ID | Cell Line | LPS Concentration | % NO Inhibition at tested concentration | Reference Compound |

| Series 5: Triazoloquinoxaline Carboxamides | ||||

| 6c | RAW264.7 | Not specified | Significant | Indomethacin |

| 6k | RAW264.7 | Not specified | Significant | Indomethacin |

Note: The table highlights compounds with reported significant anti-inflammatory activity.[11]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[8]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Triazole carboxamide compounds

-

Griess reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the triazole carboxamide compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Add the Griess reagent to the supernatant. The presence of nitrite will lead to a color change.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

References

- 1. hereditybio.in [hereditybio.in]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

- 11. chemistnotes.com [chemistnotes.com]

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Introduction

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a privileged heterocyclic core in modern medicinal chemistry and drug development.[1][2] Derivatives built upon this framework exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antiparasitic properties.[1][3] The structural rigidity of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it an effective isostere for amide bonds, contributing to its value in designing novel therapeutic agents.[4]

This technical guide focuses on the synthesis of N1-benzylated derivatives of the ATC core. The benzyl group is a common substituent in medicinal chemistry, often introduced to probe for hydrophobic interactions within protein binding sites and to improve metabolic stability.[1] We will provide a detailed overview of the primary synthetic strategies, comprehensive experimental protocols, and quantitative data for the preparation of these valuable compounds.

Core Synthetic Strategy: Regioselective [3+2] Cycloaddition

The most expedient and widely adopted method for constructing the this compound core is a base-promoted [3+2] cycloaddition reaction. This reaction involves the regioselective condensation of benzyl azide with an active methylene compound containing a nitrile group. The reaction exclusively yields the 1,5-disubstituted triazole isomer, a result of the Dimroth rearrangement of the initially formed imino intermediate.

Two primary variations of this strategy are commonly employed, differing in the choice of the three-carbon component.

-

Route A: Direct cyclization of benzyl azide with 2-cyanoacetamide. This is the most direct approach to the target carboxamide.

-

Route B: A two-step approach involving the cyclization of benzyl azide with ethyl 2-cyanoacetate to yield an intermediate ester, which is subsequently amidated to form the final carboxamide.[2] This route offers greater flexibility for introducing diversity at the carboxamide position.

Logical Synthesis Workflow

The following diagram illustrates the primary synthetic pathways for accessing the target compounds, starting from common precursors.

Caption: General synthetic workflow for 5-Amino-1-benzyl-1,2,3-triazole-4-carboxamide derivatives.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target triazole carboxamide core.

Experimental Protocols